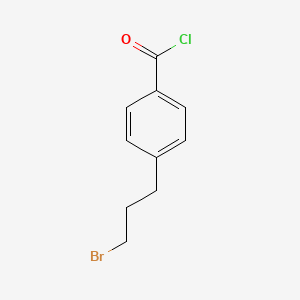

4-(3-bromopropyl)benzoyl Chloride

Description

4-(3-Bromopropyl)benzoyl chloride is an organobromine compound characterized by a benzoyl chloride group substituted with a 3-bromopropyl chain at the para position. Its structure combines the reactivity of an acyl chloride with the alkyl bromide moiety, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and cross-coupling reactions. For example, it serves as a precursor in synthesizing sulfonamide derivatives like GAT193, a compound studied for its biological activity . The bromopropyl chain enhances its utility as an alkylating agent, while the benzoyl chloride group enables nucleophilic acyl substitution.

Properties

CAS No. |

123876-53-9 |

|---|---|

Molecular Formula |

C10H10BrClO |

Molecular Weight |

261.54 g/mol |

IUPAC Name |

4-(3-bromopropyl)benzoyl chloride |

InChI |

InChI=1S/C10H10BrClO/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2,7H2 |

InChI Key |

YGCGJAZXGLNVCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromobenzoyl Chloride

- Structure : Lacks the 3-bromopropyl chain, featuring a single bromine atom directly attached to the benzene ring.

- However, the electron-withdrawing bromine enhances electrophilicity at the carbonyl carbon . Applications: Primarily used in peptide coupling and as a derivatization agent. Safety: Both compounds share hazards (e.g., skin/eye irritation), but 4-bromobenzoyl chloride has a lower molecular weight (237.46 g/mol vs.

| Property | 4-(3-Bromopropyl)benzoyl Chloride | 4-Bromobenzoyl Chloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrClO | C₇H₄BrClO |

| Molecular Weight (g/mol) | 275.58 | 237.46 |

| Key Functional Groups | Acyl chloride, bromopropyl chain | Acyl chloride, bromine |

| Primary Use | Alkylation, pharmaceutical synthesis | Peptide coupling |

4-(Trichloromethyl)benzoyl Chloride

- Structure : Features a trichloromethyl (-CCl₃) group instead of the bromopropyl chain.

- Key Differences :

- Electronic Effects : The -CCl₃ group is strongly electron-withdrawing, increasing the acyl chloride’s reactivity toward nucleophiles compared to the bromopropyl variant.

- Applications : Used in polymer chemistry (e.g., crosslinked polyimides) due to its ability to form stable covalent networks .

- Stability : The trichloromethyl group may reduce hydrolytic stability relative to the bromopropyl derivative.

4-[[(Benzoyl)Amino]Sulphonyl]Benzoyl Chloride

- Structure : Contains a sulphonamide-benzoyl hybrid structure.

- Key Differences :

- Reactivity : The sulphonamide group enables hydrogen bonding and participation in multi-step syntheses (e.g., cyprosulfamide production), unlike the alkylation-focused bromopropyl derivative .

- Solubility : Polar sulphonamide substituents improve solubility in polar aprotic solvents (e.g., DMF), whereas the bromopropyl chain increases lipophilicity.

4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride

- Structure: Substituted with amino, chloro, and trifluoromethyl groups.

- Key Differences :

- Electronic Profile : The trifluoromethyl group (-CF₃) is both electron-withdrawing and hydrophobic, directing reactivity toward electrophilic aromatic substitution rather than alkylation .

- Pharmaceutical Relevance : This compound is tailored for APIs requiring fluorine-based bioactivity, contrasting with the bromopropyl variant’s role in alkylation or coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.